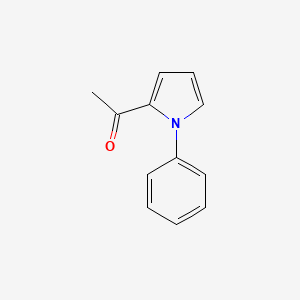
1-(1-Phenyl-1H-pyrrol-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Phenyl-1H-pyrrol-2-yl)ethan-1-one can be synthesized through several methods. One common method involves the reaction of 2-acetylpyrrole with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl group of 2-acetylpyrrole, followed by protonation to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps such as purification and crystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Phenyl-1H-pyrrol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-(1-Phenyl-1H-pyrrol-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(1-Phenyl-1H-pyrrol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways and altering cellular responses.
Comparaison Avec Des Composés Similaires
2-Acetylpyrrole: A simpler analog without the phenyl group.
1-Phenyl-2-pyrrolidinone: A structurally related compound with a different functional group.
Phenylpyrrole: A compound with a phenyl group attached to the pyrrole ring but lacking the acetyl group.
Uniqueness: 1-(1-Phenyl-1H-pyrrol-2-yl)ethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
87574-15-0 |
|---|---|
Formule moléculaire |
C12H11NO |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
1-(1-phenylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C12H11NO/c1-10(14)12-8-5-9-13(12)11-6-3-2-4-7-11/h2-9H,1H3 |
Clé InChI |
DMHWPHCHFKLNDN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CN1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


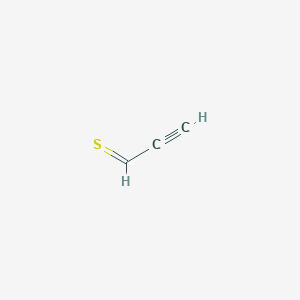
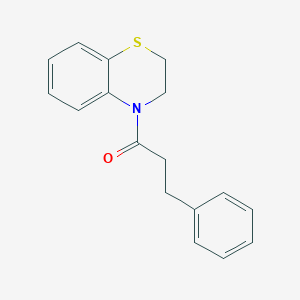


![Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate](/img/structure/B14404713.png)
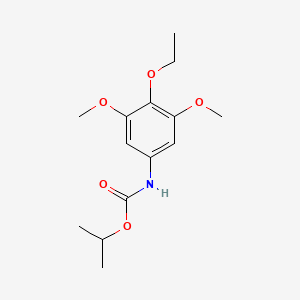
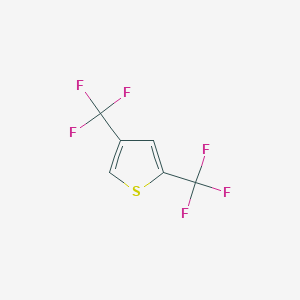
![Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate](/img/structure/B14404726.png)
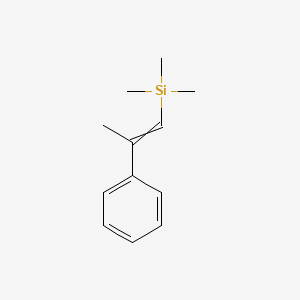
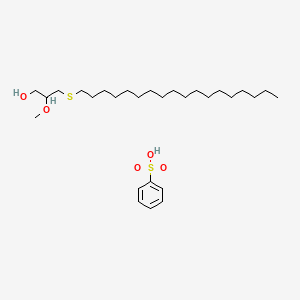
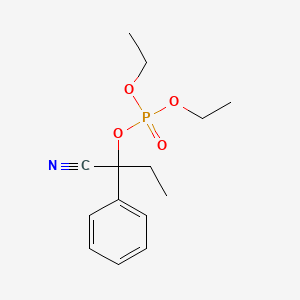
![[2-(3,4-Dimethoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]acetic acid](/img/structure/B14404738.png)
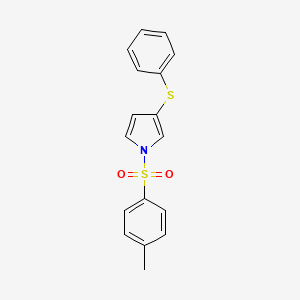
![N-(2-Ethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14404748.png)
